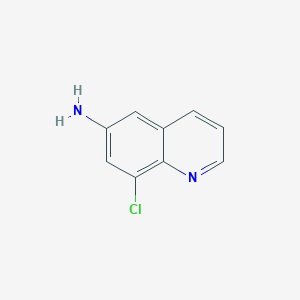

8-Chloroquinolin-6-amine

Vue d'ensemble

Description

8-Chloroquinolin-6-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that quinoline-based compounds, such as 8-chloroquinolin-6-amine, often target heme polymerase in plasmodium species .

Mode of Action

This compound, like other quinoline-based compounds, is believed to inhibit the action of heme polymerase, which leads to the buildup of toxic heme in Plasmodium species . This buildup of toxic heme can lead to the death of the parasite .

Biochemical Pathways

It is known that the inhibition of heme polymerase disrupts the life cycle of plasmodium species, affecting their ability to survive and reproduce .

Pharmacokinetics

It is known that quinoline-based compounds generally have a long duration of action, with a half-life of 20-60 days .

Result of Action

The inhibition of heme polymerase and the subsequent buildup of toxic heme can lead to the death of plasmodium species .

Action Environment

It is known that the compound is a pale-yellow to yellow-brown solid at room temperature .

Activité Biologique

8-Chloroquinolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring, which is known for its diverse biological properties. The presence of the chlorine atom at the 8-position enhances its reactivity and potential for biological interaction. Its molecular formula is , with a molecular weight of approximately 168.61 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting bacterial enzymes or disrupting cellular membranes.

- Anticancer Properties : Research suggests that this compound can interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells by modulating enzyme activity involved in tumor growth.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Comparative Studies

Comparative analysis with similar compounds has been conducted to evaluate the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloroquinoline | Chlorine at position 6 | Antimicrobial, anticancer |

| 7-Chloroquinoline | Chlorine at position 7 | Antimalarial |

| 3-Bromoquinoline | Bromine at position 3 | Potential anticancer effects |

These comparisons reveal that while many quinoline derivatives exhibit similar biological activities, the specific substituents on the quinoline ring significantly influence their pharmacological profiles.

Case Studies

- Anticancer Activity : A study investigated the effects of various quinoline derivatives on MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 50 µM, demonstrating significant cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : In another study, the antimicrobial properties of this compound were assessed against several pathogenic bacteria. The compound showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

- Antimalarial Potential : Research into quinoline derivatives revealed that some compounds related to this compound demonstrated promising antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition .

Applications De Recherche Scientifique

Pharmacological Applications

8-Chloroquinolin-6-amine exhibits a range of biological activities that make it a candidate for drug development. Its applications can be categorized into the following areas:

Antimicrobial Activity

Research indicates that derivatives of 8-chloroquinoline compounds possess antimicrobial properties. For instance, studies have shown that modifications at the quinoline ring enhance activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or enzyme inhibition.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. A study designed a library of compounds based on 8-hydroxyquinoline derivatives, which included this compound. These compounds were evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Neuroprotective Effects

The compound acts as an iron chelator, which is beneficial in neurodegenerative diseases such as Alzheimer's disease. By binding to metal ions that contribute to oxidative stress, this compound may help mitigate neuronal damage .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound derivatives against various viruses, including influenza and HIV. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring enhance antiviral efficacy .

Material Science Applications

Beyond pharmacology, this compound is also explored in material science:

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLEDs, where it can function as an electron transport layer or a light-emitting material due to its ability to stabilize excited states.

Fluorescent Chemosensors

Due to its ability to interact with metal ions, this compound can be utilized as a fluorescent chemosensor for detecting metal ions in environmental samples or biological systems .

Synthetic Chemistry Applications

The synthesis of this compound and its derivatives employs various methodologies:

Mannich Reaction

This reaction has been effectively used to synthesize novel derivatives with enhanced biological activities by modifying the amine component .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted methods that allow for rapid synthesis of substituted quinoline derivatives with improved yields and reduced reaction times .

Case Study 1: Anticancer Activity Evaluation

A series of 8-hydroxyquinoline derivatives were synthesized and tested against several cancer cell lines. The results indicated that specific substitutions significantly increased potency, with some compounds exhibiting IC50 values lower than those of established anticancer drugs .

Case Study 2: Neuroprotective Mechanism Investigation

In vitro studies demonstrated that this compound effectively reduced oxidative stress in neuronal cells exposed to amyloid-beta peptides, suggesting its potential role in Alzheimer's therapy .

Propriétés

IUPAC Name |

8-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACJWHTFMNNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700840 | |

| Record name | 8-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-62-8 | |

| Record name | 8-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.